
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid” is also known by its chemical name N-tert-Butoxycarbonyl-3-(4-cyanophenyl)-L-alanine (N-Boc-4-CPA). It is a tyrosine derivative . The compound has a molecular weight of 290.31 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C15H18N2O4 . The InChI code is 1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid .Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Synthesis of Natural Product Biotin : This compound serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. Biotin plays a crucial role in the metabolic cycle, especially in the catalytic fixation of carbon dioxide during the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Neuroexcitant Synthesis : It is used in the enantioselective synthesis of both enantiomers of neuroexcitant analogues. These compounds are significant in studying neuroactive substances and their potential therapeutic applications (Pajouhesh et al., 2000).
Asymmetric Hydrogenation of Enamines : The compound is synthesized via asymmetric hydrogenation, which is a crucial process in developing pharmacophores for various medicinal applications (Kubryk & Hansen, 2006).
Antimicrobial Activity : Derivatives synthesized from this compound have shown significant antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Pund et al., 2020).
Chemical Synthesis and Catalysis
N-tert-Butoxycarbonylation of Amines : It plays a role in the N-tert-butoxycarbonylation of amines, a crucial step in amine protection during chemical syntheses. This process is significant in peptide synthesis and in creating complex multifunctional targets (Heydari et al., 2007).
Organic Acid Analysis in Microbiology : The compound, as a derivative, aids in analyzing organic acids in microbiological studies, particularly in examining extremophile microorganisms in unique environments like deep-sea hydrothermal vents (Rimbault et al., 1993).
Material Science and Organic Chemistry
Synthesis of Collagen Cross-Links : It is utilized in synthesizing key intermediates for the preparation of collagen cross-links, indicating its importance in biomaterials and tissue engineering research (Adamczyk et al., 1999).
Synthesis of Amino Acid-Based Polyacetylenes : This compound is involved in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the development of new materials with unique properties (Gao, Sanda, & Masuda, 2003).
Propriétés
IUPAC Name |
(3S)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMTTWVQVSELBI-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427430 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid | |
CAS RN |
500770-82-1 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1276572.png)
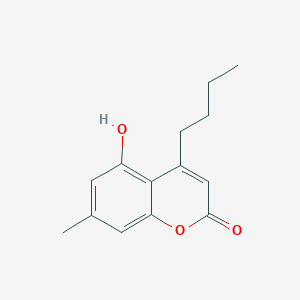
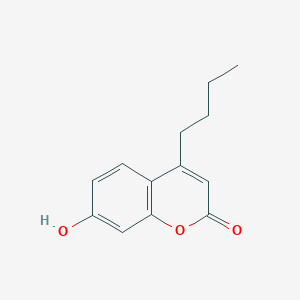



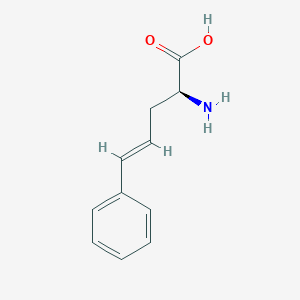

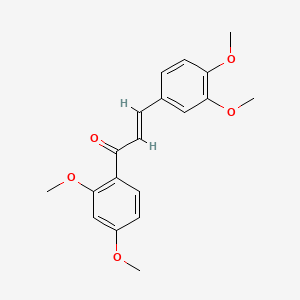



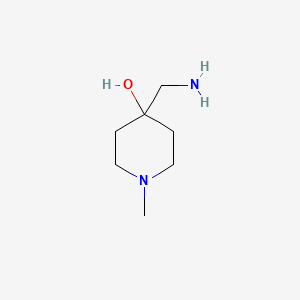
![4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276603.png)